L-Threonine 7-amido-4-methylcoumarin chemical properties
L-Threonine 7-amido-4-methylcoumarin chemical properties
An In-Depth Technical Guide to L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC)
Abstract
L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC) is a fluorogenic substrate indispensable for the sensitive detection of specific protease and aminopeptidase activities. This guide provides a comprehensive overview of its core chemical properties, mechanism of action, and practical applications in research and drug development. We delve into its physicochemical and spectral characteristics, offer a detailed protocol for its use in enzymatic assays, and provide insights into data interpretation and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-Thr-AMC for kinetic studies, inhibitor screening, and other biochemical applications.
Introduction to a Key Fluorogenic Substrate
L-Threonine 7-amido-4-methylcoumarin is a synthetic compound that links the amino acid L-Threonine to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact, conjugated form, the coumarin group is non-fluorescent. However, upon enzymatic cleavage of the amide bond by specific proteases, the highly fluorescent AMC is liberated. The resulting fluorescence intensity is directly proportional to the amount of AMC released and thus serves as a sensitive, real-time measure of enzymatic activity. This "turn-on" fluorescence mechanism makes L-Thr-AMC a powerful tool for studying enzymes that exhibit threonine-specific cleavage activity, such as certain components of the proteasome complex.
Physicochemical Properties
The fundamental characteristics of L-Thr-AMC are critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2133-51-9 |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| Appearance | A solid, often a crystalline powder, ranging from off-white to light yellow. |
| Purity | Typically ≥95%, often supplied at ≥98% for research applications. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Storage Conditions | For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. |
Spectral Properties and Mechanism of Action
The utility of L-Thr-AMC is rooted in its fluorogenic properties, which are only expressed following enzymatic action.
Mechanism of Fluorescence Generation
The core of the assay is the enzymatic hydrolysis of the amide bond linking L-Threonine to the AMC fluorophore. In the substrate form, the fluorescence of the coumarin ring is quenched. When a protease with specificity for cleaving after a threonine residue acts upon the substrate, the bond is broken, releasing the free 7-amino-4-methylcoumarin. Free AMC is highly fluorescent, and its production can be monitored over time using a fluorometer.
Caption: Standard workflow for a protease assay using L-Threonine-AMC.
A. Materials and Reagents
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L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC)
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Dimethyl sulfoxide (DMSO), anhydrous
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Purified enzyme (e.g., 20S Proteasome)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
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96-well black, flat-bottom microplate (for fluorescence assays)
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Fluorescence microplate reader with temperature control
B. Step-by-Step Methodology
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Prepare Substrate Stock Solution:
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Dissolve L-Thr-AMC in DMSO to create a 10 mM stock solution. For example, add 362 µL of DMSO to 1 mg of L-Thr-AMC (MW = 276.29).
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Vortex thoroughly to ensure complete dissolution.
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Store this stock solution in small aliquots at -20°C, protected from light.
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Prepare Working Solutions:
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Enzyme Solution: Dilute the purified enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.
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Substrate Working Solution: Dilute the 10 mM L-Thr-AMC stock solution in Assay Buffer to a working concentration. A common final assay concentration is 10-100 µM. For a final concentration of 50 µM in a 100 µL reaction volume, you would prepare a 2X working solution (100 µM) by diluting the stock 1:100 in Assay Buffer.
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Set Up the Assay Plate:
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Design the plate layout, including wells for:
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Blank: Assay Buffer only (no enzyme, no substrate).
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No Enzyme Control: Assay Buffer + Substrate.
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Positive Control: Assay Buffer + Enzyme + Substrate.
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Test Wells (e.g., for inhibitors): Assay Buffer + Enzyme + Inhibitor + Substrate.
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Add 50 µL of Assay Buffer (or buffer containing the test inhibitor) to the appropriate wells.
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Add a volume of the diluted enzyme solution (e.g., 25 µL) to the positive control and test wells. Add the same volume of Assay Buffer to the "No Enzyme" control wells.
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Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow temperatures to equilibrate.
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Initiate and Measure the Reaction:
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Initiate the reaction by adding the final component, the Substrate Working Solution (e.g., 25 µL), to all wells.
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Immediately place the plate into the fluorescence microplate reader, pre-set to the assay temperature.
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Measure the fluorescence intensity (Ex/Em ≈ 350/440 nm) kinetically, with readings taken every 60 seconds for a period of 30 to 60 minutes.
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C. Data Analysis
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Subtract Background: For each time point, subtract the fluorescence reading of the "No Enzyme" control from all other readings.
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Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) versus time (in minutes) for each well.
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Calculate Initial Velocity: Identify the linear portion of the curve (the initial phase of the reaction) and calculate the slope. The slope represents the initial velocity (V₀) of the reaction in RFU/min.
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Determine Enzyme Activity: To convert RFU/min to moles/min, a standard curve using free AMC must be generated. By measuring the fluorescence of known concentrations of AMC, you can determine the conversion factor between RFU and the molar amount of product formed.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed.
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the solid compound desiccated at -20°C and protect from light to prevent degradation. DMSO stock solutions should also be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Conclusion
L-Threonine 7-amido-4-methylcoumarin is a robust and sensitive fluorogenic substrate that enables the precise measurement of specific protease activities. Its straightforward mechanism, which results in a clear turn-on fluorescence signal upon cleavage, makes it a valuable tool in academic research and industrial drug discovery for enzyme characterization, inhibitor screening, and kinetic analysis. Proper understanding of its chemical properties and adherence to optimized protocols are essential for generating reliable and reproducible data.
References
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Adooq Bioscience. L-Threonine 7-amido-4-methylcoumarin Datasheet. [Link]
